molecular formula C13H9BrN2O5 B2836796 5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 946279-05-6

5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B2836796
CAS RN: 946279-05-6
M. Wt: 353.128
InChI Key: CMULHHJKOAMMLE-UHFFFAOYSA-N
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Description

The compound is a pyrimidine derivative with a brominated dihydrobenzodioxin group attached. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . Dihydrobenzodioxins, also known as dioxolanes, are a group of organic compounds containing a two oxygen atoms and two carbon atoms in a ring structure .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. Attached to this ring is a brominated dihydrobenzodioxin group, which is a six-membered carbon ring with two oxygen atoms and a bromine atom attached .


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions, including nucleophilic substitution, elimination, and addition reactions. The presence of the bromine atom on the dihydrobenzodioxin ring could make this compound susceptible to nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the exact structure and the presence of functional groups. Generally, pyrimidines are relatively stable compounds. The presence of the bromine atom could make the compound more dense and potentially more reactive .

Scientific Research Applications

Antibacterial Agent

This compound has shown potential as an antibacterial agent. It has been found to inhibit bacterial biofilm growth, particularly against Escherichia coli and Bacillus subtilis . This makes it a promising candidate for the development of new antibacterial drugs .

Antiproliferative Agent

The compound has also demonstrated antiproliferative activities against certain cell lines. For instance, it has shown significant activity against A549 cells , a human lung carcinoma cell line . This suggests potential applications in cancer research and treatment .

Hemolytic Activity

The compound has been associated with hemolytic activity, which refers to the ability to cause the rupture of red blood cells . This property could be harnessed for therapeutic purposes, such as the treatment of certain blood disorders .

Structure-Activity Relationship Studies

The unique structure of this compound makes it a valuable tool for structure-activity relationship (SAR) studies . These studies can help researchers understand how the structure of a molecule relates to its biological activity, which is crucial in drug design .

Antiviral Agent

While there’s no direct evidence for this compound’s antiviral activity, related indole derivatives have shown potential as antiviral agents . Given the structural similarities, it’s possible that this compound could also have antiviral properties .

Anti-inflammatory Agent

Again, while there’s no direct evidence for this compound’s anti-inflammatory activity, related indole derivatives have demonstrated such properties . This suggests potential applications in the treatment of inflammatory conditions .

Future Directions

The study of pyrimidine derivatives is a rich field with many potential applications, particularly in the development of pharmaceuticals. Future research could explore the biological activity of this compound and potential uses in medicine .

properties

IUPAC Name

5-[(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrN2O5/c14-8-5-10-9(20-1-2-21-10)4-6(8)3-7-11(17)15-13(19)16-12(7)18/h3-5H,1-2H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMULHHJKOAMMLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)Br)C=C3C(=O)NC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione

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